molecular formula C15H14N2O2 B15044582 N-(benzamidomethyl)benzamide CAS No. 1575-94-6

N-(benzamidomethyl)benzamide

Cat. No.: B15044582
CAS No.: 1575-94-6
M. Wt: 254.28 g/mol
InChI Key: IOSFAIUBCYDISE-UHFFFAOYSA-N
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Description

N-(Benzamidomethyl)benzamide is a chemical compound of interest in organic chemistry and pharmaceutical research. Its structure features a benzamidomethyl group, which is a known functional group in medicinal chemistry. The incorporation of the benzamidomethyl moiety is a recognized strategy in prodrug design, as this group can be used to modify the properties of active molecules . The compound can be synthesized using established benzamidomethylation protocols. Research indicates that reagents like (benzamidomethyl)triethylammonium chloride are effective for introducing this group into target molecules under mild, aqueous conditions, often resulting in high yields and straightforward isolation of the product . Benzamide derivatives, particularly N-substituted analogs, have been extensively studied for their diverse biological activities. A key area of investigation is their role as sensitizers in radiotherapy. Studies suggest that N-substituted benzamides can operate through multiple mechanisms, including the selective induction of apoptosis in target cells and the accumulation of DNA damage, rather than through effects on blood perfusion . This multi-faceted mechanism presents significant opportunities for drug design. This compound is intended for research applications only, such as exploring new synthetic pathways, serving as a building block for more complex molecules, or investigating structure-activity relationships. This product is strictly for laboratory research and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1575-94-6

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

N-(benzamidomethyl)benzamide

InChI

InChI=1S/C15H14N2O2/c18-14(12-7-3-1-4-8-12)16-11-17-15(19)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18)(H,17,19)

InChI Key

IOSFAIUBCYDISE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCNC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for N Benzamidomethyl Benzamide and Its Congeners

Direct Amidomethylation Approaches

Direct amidomethylation involves the introduction of a benzamidomethyl group onto a suitable nucleophile. This can be accomplished using pre-functionalized benzamide (B126) derivatives that act as electrophilic amidomethylating agents.

Reactions Involving N-(chloromethyl)benzamide Precursors

A common and effective method for the synthesis of N-(benzamidomethyl)benzamide and its analogs involves the use of N-(chloromethyl)benzamide as a key intermediate. This reagent is a versatile benzamidomethylating agent. It is typically prepared from benzamide and formaldehyde (B43269), which first react to form N-(hydroxymethyl)benzamide. unite.edu.mk Subsequent treatment with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), converts the hydroxyl group into a more reactive chloro group. unite.edu.mk

Due to its high reactivity, N-(chloromethyl)benzamide is often prepared fresh and used immediately without further purification. unite.edu.mk It readily reacts with various nucleophiles, including amides, to form the corresponding N-benzamidomethylated products. For instance, the reaction of N-(chloromethyl)benzamide with another molecule of benzamide would yield this compound. Similarly, it can react with other amides, such as 4-toluenesulfonamide, to produce compounds like N-benzamidomethyl-4-toluenesulfonamide. unite.edu.mk

Reagent 1Reagent 2ProductReference
BenzamideFormaldehydeN-(hydroxymethyl)benzamide unite.edu.mk
N-(hydroxymethyl)benzamideThionyl chloride (SOCl₂)N-(chloromethyl)benzamide unite.edu.mk
N-(chloromethyl)benzamide4-toluenesulfonamideN-benzamidomethyl-4-toluenesulfonamide unite.edu.mk

Reactions Involving N-(hydroxylmethyl)benzamide Intermediates

The precursor to N-(chloromethyl)benzamide, N-(hydroxymethyl)benzamide, is a key intermediate in many synthetic pathways. unite.edu.mk It is synthesized by the reaction of benzamide with formaldehyde, often in a weakly basic medium. unite.edu.mk This reaction typically proceeds with high yield. unite.edu.mkprepchem.com

While N-(hydroxylmethyl)benzamide can be converted to the more reactive chloromethyl derivative, it can also be used directly in some amidomethylation reactions, although this is less common due to the lower reactivity of the hydroxyl group as a leaving group.

Reactant 1Reactant 2ProductYieldReference
BenzamideFormaldehydeN-(hydroxylmethyl)benzamide84% prepchem.com
Benzamide35% aqueous formaldehydeN-(hydroxymethyl)benzamide85.3% unite.edu.mk

Mannich-Einhorn Type Condensations for N-Benzamidomethylated Compounds

The Mannich reaction is a three-component condensation involving an aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an active hydrogen. organic-chemistry.org A variation of this, the Einhorn reaction, involves the N-amidoalkylation of a compound. The synthesis of N-(hydroxymethyl)benzamide from benzamide and formaldehyde can be considered an example of an Einhorn-type reaction. unite.edu.mk

This general strategy can be extended to produce a variety of N-benzamidomethylated compounds. The initial formation of an iminium ion from the aldehyde and amine is a key step, which then reacts with the nucleophilic component. organic-chemistry.org

Electrophilic Amidomethylation of Aromatic Substrates

Electrophilic amidomethylation involves the introduction of an amidomethyl group onto an aromatic ring. This is a type of electrophilic aromatic substitution (SEAr) reaction, where the aromatic ring acts as a nucleophile. wikipedia.orglibretexts.org The electrophile is typically a stabilized carbocation derived from an N-functionalized amide.

While specific examples for the direct synthesis of this compound using DMSO/MeCN systems were not found in the provided search results, these solvent systems are known to facilitate various organic transformations. For instance, a system of Mn(OTf)₂ and NaN₃ in MeCN/TFA has been used for the conversion of cyanohydrins into 1,2-azidonitriles, demonstrating the utility of acetonitrile (B52724) (MeCN) in facilitating complex reactions. mdpi.com

Recent research has focused on developing more sustainable and cost-effective synthetic methods, including transition metal-free approaches. nih.govdigitellinc.com These methods avoid the use of expensive and potentially toxic metal catalysts. For example, transition-metal-free procedures have been developed for the N,N-dimethylation and N-methylation of anilines using formaldehyde as both the reductant and the carbon source. nih.govresearchgate.net While a direct transition-metal-free synthesis of this compound was not explicitly detailed in the search results, the principles of these methods could potentially be adapted for such a synthesis.

Nucleophilic Benzamidomethylation with Quaternary Ammonium (B1175870) Salts

Nucleophilic benzamidomethylation serves as a powerful tool for the introduction of the benzamidomethyl moiety onto various substrates. The use of quaternary ammonium salts, specifically (benzamidomethyl)triethylammonium chloride, has emerged as an effective approach due to its reactivity and versatility under relatively mild conditions.

Application of (Benzamidomethyl)triethylammonium Chloride

(Benzamidomethyl)triethylammonium chloride is a highly effective benzamidomethylating agent. mdpi.comresearchgate.net It is typically prepared from N-(hydroxymethyl)benzamide, which is first converted to N-(chloromethyl)benzamide. unite.edu.mk The subsequent reaction of N-(chloromethyl)benzamide with triethylamine (B128534) yields the quaternary ammonium salt. unite.edu.mk This reagent is particularly advantageous for its ability to react with a wide array of nucleophiles in aqueous media, often at room temperature and alkaline pH, leading to high yields of the desired products. mdpi.comresearchgate.net

Reactions with Nitrogen-Containing Nucleophiles (e.g., 4-nitroaniline (B120555), benzhydrazide)

The benzamidomethylation of nitrogen-containing nucleophiles using (benzamidomethyl)triethylammonium chloride proceeds efficiently. For instance, the reaction with 4-nitroaniline in an aqueous medium affords N-{[(4-nitrophenyl)amino]methyl}benzamide. mdpi.com Similarly, benzhydrazide reacts with (benzamidomethyl)triethylammonium chloride in water at a pH greater than 9 to produce N-(N'-benzoylhydrazinomethyl)benzamide in high yield. mdpi.com The reaction is typically stirred for several hours at room temperature. mdpi.com

A representative reaction is the synthesis of N-(N'-benzoylhydrazinomethyl)benzamide: a solution of (benzamidomethyl)triethylammonium chloride in water is added to a solution of benzhydrazide in water, with the pH adjusted to >9 using triethylamine. The mixture is stirred for 4-5 hours at room temperature, followed by cooling to induce crystallization. The resulting product can be purified by recrystallization. mdpi.com

Table 1: Reaction of (Benzamidomethyl)triethylammonium Chloride with Nitrogen-Containing Nucleophiles

NucleophileProductReaction ConditionsYield (%)Reference
4-NitroanilineN-{[(4-nitrophenyl)amino]methyl}benzamideAqueous media- mdpi.com
BenzhydrazideN-(N'-benzoylhydrazinomethyl)benzamideWater, pH >9, Room Temp., 4-5h86 mdpi.com
Reactions with Oxygen-Containing Nucleophiles

(Benzamidomethyl)triethylammonium chloride is also utilized for the benzamidomethylation of oxygen-containing nucleophiles, such as phenols and carboxylic acids. mdpi.commdpi.com While reactions with phenols proceed in aqueous solutions, the benzamidomethylation of carboxylic acids with this reagent is more effective in non-aqueous solvents like chloroform (B151607) or dioxane. mdpi.com For example, benzamidomethyl esters can be obtained by reacting carboxylic acids with (benzamidomethyl)triethylammonium chloride in boiling chloroform in the presence of triethylamine. mdpi.com

Reactions with Sulfur-Containing Nucleophiles

The synthesis of benzamidomethyl thioethers can be readily achieved by reacting thiols with (benzamidomethyl)triethylammonium chloride. mdpi.com These reactions are typically carried out in a vigorously stirred aqueous solution at room temperature, with the pH maintained above 9 by the addition of triethylamine. mdpi.com This method has been successfully applied to various thiols, leading to high yields of the corresponding S-benzamidomethyl derivatives. mdpi.com For instance, the reaction has been used to prepare S-benzamidomethyl-L-cysteine, a derivative utilized in peptide synthesis. mdpi.com

Table 2: Benzamidomethylation of Thiols with (Benzamidomethyl)triethylammonium Chloride

Thiol SubstrateProductReaction ConditionsYield (%)Reference
General ThiolsBenzamidomethyl thioethersWater, pH >9, Room Temp.>90 mdpi.com
Reactions with Carbon-Containing Nucleophiles (e.g., 1,3-diketones)

The formation of carbon-carbon bonds through benzamidomethylation can be accomplished using carbon-based nucleophiles such as the enolates of 1,3-diketones. The reaction of (benzamidomethyl)triethylammonium chloride with 1,3-diketones like dibenzoylmethane (B1670423) and benzoylacetone (B1666692) in an aqueous medium at a pH ≥ 9 results in mono-C-benzamidomethylation. ukim.mk In the case of 1,3-indandione, a di-C-benzamidomethylation product is obtained. ukim.mk These reactions are typically conducted at ambient temperature and provide moderate yields of the C-alkylated products. ukim.mk Notably, O-benzamidomethylation is not observed under these aqueous conditions. ukim.mk

Table 3: Reaction of (Benzamidomethyl)triethylammonium Chloride with 1,3-Diketones

1,3-DiketoneProductReaction ConditionsYield (%)Reference
DibenzoylmethaneN-(2-benzoyl-3-oxo-3-phenylpropyl)benzamideWater, pH ≥ 9, Room Temp., 1h54.6 ukim.mk
BenzoylacetoneN-(2-benzoyl-3-oxobutyl)benzamideWater, pH ≥ 9, Room Temp., 1h57.3 ukim.mk
1,3-Indandione2,2-bis(benzamidomethyl)-1,3-indandioneWater, pH ≥ 9, Room Temp.- ukim.mk

Alternative Synthetic Pathways to Benzamide Derivatives Relevant to the this compound Core

Beyond the use of quaternary ammonium salts, other synthetic strategies are available for the preparation of benzamide derivatives that form the foundational structure of this compound.

A key precursor in many syntheses is N-(hydroxymethyl)benzamide . This compound is typically synthesized via the Einhorn reaction, which involves the condensation of benzamide with formaldehyde in a weakly basic medium. unite.edu.mk This intermediate can then be converted to a more reactive species, such as N-(chloromethyl)benzamide , by treatment with a chlorinating agent. unite.edu.mk This chloro-derivative is a direct precursor to the aforementioned (benzamidomethyl)triethylammonium chloride. unite.edu.mk

Another approach to benzamide synthesis involves the direct carboxamidation of arenes. For example, cyanoguanidine has been shown to react with arenes in the presence of a Brønsted superacid to yield benzamide derivatives. nih.gov The proposed mechanism involves the formation of a superelectrophilic intermediate. nih.gov

Furthermore, various methods exist for the synthesis of N-substituted benzamides, which are structurally related to the target compound. These methods include the reaction of benzonitriles with amines in the presence of a catalyst or the acylation of amines with benzoyl chloride or benzoic acid derivatives. mdpi.comresearchgate.netnih.gov These alternative pathways offer a range of options for accessing the core benzamide structure, which can then be further functionalized to yield this compound and its congeners.

Acylation of Amines with Benzoyl Chloride Derivatives

The acylation of amines with benzoyl chloride and its derivatives represents a fundamental approach to the formation of amide bonds. In the context of this compound synthesis, this can be envisioned through the reaction of a suitable amine with benzoyl chloride. A direct method would involve the acylation of N-(aminomethyl)benzamide with benzoyl chloride. However, a more commonly documented indirect route involves the use of a benzamidomethylating agent, which is itself derived from benzamide.

A key intermediate in this approach is N-(hydroxymethyl)benzamide, which is synthesized by the reaction of benzamide with formaldehyde in a weakly basic medium. researchgate.net This intermediate can then be converted to a more reactive species, such as N-(chloromethyl)benzamide, which in turn is used to prepare a quaternary ammonium salt like (benzamidomethyl)triethylammonium chloride. researchgate.net This salt serves as an effective benzamidomethylating agent for various nucleophiles, including amines. The reaction of (benzamidomethyl)triethylammonium chloride with a nucleophile such as benzamide would lead to the formation of this compound. This method, while multi-stepped, offers a controlled way to introduce the benzamidomethyl group.

Similarly, N,N'-1,2-Phenylenebis[4-(chloromethyl)benzamide] has been synthesized by the nucleophilic acyl substitution of 4-(chloromethyl)benzoyl chloride with 1,2-phenylenediamine. mdpi.com This demonstrates the utility of benzoyl chloride derivatives in creating complex benzamide structures.

Direct Amidation of Carboxylic Acids and Amines

The direct condensation of a carboxylic acid and an amine to form an amide is an atom-economical approach, though it often requires harsh conditions or the use of coupling agents to overcome the formation of ammonium carboxylate salts. For the synthesis of this compound, this would theoretically involve the reaction of benzoic acid with N-(aminomethyl)benzamide.

Research into direct amidation has led to the development of various catalytic systems to facilitate this transformation under milder conditions. For instance, a method for the direct condensation of benzoic acids and amines has been reported using a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation. researchgate.net This green and efficient method provides the corresponding benzamide derivatives in high yields with short reaction times. While not specifically demonstrated for this compound, this approach highlights the potential for catalytic direct amidation in its synthesis.

Transamidation Strategies for Amide Interconversion

Transamidation, the exchange of the amino group of an amide with another amine, offers an alternative route to amide bond formation. This method can be particularly useful when the starting amide is readily available. A potential transamidation route to this compound could involve the reaction of a simple benzamide with a suitable amine under catalytic conditions.

Recent advancements have demonstrated metal-free transamidation of primary amides with primary amines using trimethylsilyl (B98337) chloride (TMSCl) as an activator in N-methyl-2-pyrrolidone (NMP) as a solvent. This method has been shown to be effective for the synthesis of secondary amides. While a direct application to this compound is not reported, the principle could be adapted.

Novel Three-Component Amide Syntheses (e.g., Isocyanide-Based)

Three-component reactions (3CRs) offer a powerful strategy for the rapid construction of molecular complexity from simple starting materials in a single step. While specific isocyanide-based 3CRs for the synthesis of this compound are not prominently documented, the general principle involves the reaction of an isocyanide, a carboxylic acid, and an amine or other components.

A related example is the one-pot, three-component condensation of phenyl acetylene (B1199291) or 1-hexyne, an aromatic aldehyde, and benzamide or acetamide, catalyzed by silica-supported polyphosphoric acid, to produce N,N′-alkylidene bisamides. researchgate.net This reaction demonstrates the feasibility of assembling bis-amide structures in a single step, which could be conceptually extended to the synthesis of N,N'-(methylene)dibenzamide by using formaldehyde as the aldehyde component.

Amide Bond Formation via Activated Carboxylic Acid Derivatives (e.g., Ynamines, Ynoates, Organocatalysis)

The activation of carboxylic acids is a common strategy to facilitate amide bond formation. This can be achieved through the use of various activated species beyond the traditional acid chlorides.

Ynamines and Ynoates: Ynamines are highly reactive compounds that can participate in various transformations, including the synthesis of amides. While a direct application for the synthesis of this compound is not detailed, their reactivity with carboxylic acids presents a potential, albeit less explored, avenue.

Organocatalysis: Organocatalysis has emerged as a powerful tool in organic synthesis, including amide bond formation. Bifunctional organocatalysts, for instance, have been used in the enantioselective synthesis of axially chiral benzamides. mdpi.com More relevant to the synthesis of this compound, the reaction of hydrazones with alkylidenemalononitriles in the presence of a β-isocupreidine catalyst has been shown to produce 1-benzamido-1,4-dihydropyridine derivatives, showcasing the potential of organocatalysis in constructing complex amide-containing molecules. nih.gov

Catalytic Approaches to Benzamide Synthesis

A variety of catalytic systems have been developed to improve the efficiency and selectivity of benzamide synthesis. These include catalysts based on palladium, rhodium, and other transition metals, as well as heterogeneous catalysts.

Palladium-Catalyzed: Palladium catalysts are widely used in cross-coupling reactions to form C-N bonds. While many applications focus on aryl amination, palladium-catalyzed intramolecular α-arylation of amides has been used to produce 3,3-disubstituted oxindoles. libretexts.org The development of palladium-catalyzed methods for the intermolecular coupling of amides remains an active area of research.

Rhodium-Catalyzed: Rhodium catalysts have been employed in the oxidative coupling of benzamides with alkynes and imines via C-H bond activation. researchgate.netnih.govchemicalbook.com These methods typically lead to the formation of isoquinolones or branched amines through ortho-functionalization of the benzamide ring, which is a different regioselectivity than what is required for this compound.

Co-Ni Composites: A heterogeneous catalytic system using Co-Ni composites has been developed for the synthesis of amides from the oxidative coupling of aldehydes with N-substituted formamides. nih.gov This system offers good selectivity and high functional group tolerance. Another study reports the use of an activated carbon-supported nickel (Ni/C) catalyst for the amidation of aldehydes with amines. nih.gov These methods could potentially be adapted for the synthesis of this compound from benzaldehyde (B42025) and a suitable nitrogen source.

SBA-Pr-SO3H: Sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H) has been used as a solid acid catalyst for various organic transformations, including the synthesis of benzoxazole (B165842) derivatives from 2-aminophenol (B121084) and benzoyl chloride. slideshare.net Its application in the direct synthesis of N,N'-(methylene)dibenzamide from benzamide and formaldehyde represents a promising green and heterogeneous catalytic approach.

Alkylation Reactions of N,N-Dialkyl Benzamides

The direct alkylation of N,N-dialkyl benzamides presents a significant challenge in organic synthesis due to the low electrophilicity of the amide carbonyl group. However, recent research has demonstrated effective methods to achieve this transformation, particularly through the use of strong bases like lithium diisopropylamide (LDA).

A notable study has detailed the direct alkylation of N,N-dialkyl benzamides with methyl sulfides, a reaction promoted by LDA. unite.edu.mknih.govresearchgate.net This method facilitates the synthesis of α-sulfenylated ketones and proceeds without the need for transition-metal catalysts. The reaction is believed to occur through a deprotonative aroylation of the methyl sulfide (B99878), which is promoted by the directed ortho-lithiation of the tertiary benzamide by LDA. unite.edu.mknih.govresearchgate.net

The process involves the reaction of an N,N-dialkyl benzamide with a methyl sulfide in the presence of LDA in a solvent like tetrahydrofuran (B95107) (THF). The reaction conditions, including the specific base, solvent, and temperature, are crucial for the successful and selective synthesis of the desired products.

Detailed research findings have shown that while LDA and lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are effective in promoting the reaction, other bases like alkali bis(trimethylsilyl)amides failed to initiate the nucleophilic acyl substitution. researchgate.net The use of even stronger bases such as n-butyllithium (n-BuLi) led to lower yields of the desired ketone and the formation of by-products due to the nucleophilic nature of the base itself. researchgate.net

The scope of the reaction has been explored with various N,N-dialkyl benzamides and methyl sulfides, demonstrating its versatility. The following table summarizes some of the key findings from these studies.

N,N-Dialkyl BenzamideMethyl SulfideBaseSolventTemperature (°C)Yield (%)Reference
N,N-DiisopropylbenzamideThioanisoleLDATHF60Good researchgate.net
N,N-DiisopropylbenzamideThioanisoleLiTMPTHF60Good researchgate.net
N,N-DiisopropylbenzamideThioanisolen-BuLiTHF6021 researchgate.net
N,N-DiethylbenzamideThioanisoleLDATHF4085 researchgate.net
N,N-DimethylbenzamideThioanisoleLDATHF4078 researchgate.net

Amide Activation Strategies for Alkylation

Given the inherent stability and low reactivity of amides, various activation strategies have been developed to render them more susceptible to nucleophilic attack, including alkylation. rsc.org These methods typically involve converting the amide into a more electrophilic species.

One of the most powerful reagents for amide activation is trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride, Tf₂O) . acs.orgtcichemicals.comresearchgate.netadvanceseng.comnih.gov The reaction of an amide with triflic anhydride can generate highly reactive intermediates such as nitrilium ions or keteniminium ions, depending on the amide's substitution pattern. tcichemicals.com These intermediates are potent electrophiles that can readily react with a variety of nucleophiles. For instance, the activation of secondary amides with triflic anhydride in the presence of a non-nucleophilic base can lead to the formation of ketimine intermediates, which can then be reduced to afford secondary amines, representing a reductive alkylation pathway. advanceseng.comnih.gov

The choice of base is critical in these transformations. Pyridine and its derivatives are commonly used, and studies have shown that the actual triflating agent can be an N-(trifluoromethylsulfonyl)pyridinium triflate, formed from the reaction of triflic anhydride with pyridine. researchgate.net The resulting activated amide species can then undergo intramolecular cyclizations or intermolecular reactions with various nucleophiles. rsc.org

Another approach to amide activation involves the use of the Vilsmeier reagent , which is typically generated from a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgchegg.comniscpr.res.inorganic-chemistry.org The Vilsmeier reagent, a chloroiminium ion, is a powerful electrophile that can activate carboxylic acids towards the formation of acid chlorides, which can then react with amines to form amides. chegg.com While primarily used for formylation reactions, the principle of activating a carbonyl group can be extended to other transformations. wikipedia.orgniscpr.res.inorganic-chemistry.org

Weinreb amides (N-methoxy-N-methylamides) also serve as valuable tools in this context. nih.govyoutube.comnih.govnumberanalytics.com Their unique structure allows for the formation of a stable chelated tetrahedral intermediate upon nucleophilic addition, which prevents the common problem of over-addition. nih.govnumberanalytics.com While typically used for the synthesis of ketones and aldehydes, Weinreb amides can also act as directing groups in transition metal-catalyzed C-H functionalization reactions, which can be a form of alkylation. nih.gov For example, Pd-catalyzed C-H arylation of Weinreb amides has been reported. nih.gov

The following table provides a summary of different amide activation strategies and their application in alkylation or related transformations.

Activating ReagentAmide TypeIntermediate/Product TypeKey FeaturesReference
Triflic Anhydride (Tf₂O)Secondary/Tertiary AmidesNitrilium/Keteniminium IonsGenerates highly electrophilic species for various transformations. acs.orgtcichemicals.comresearchgate.net
Vilsmeier Reagent (POCl₃/DMF)Carboxylic Acids/AmidesChloroiminium Ions/NitrilesPrimarily for formylation but can activate amides for other reactions. wikipedia.orgniscpr.res.inorganic-chemistry.org
Weinreb Amides (N-methoxy-N-methylamides)Weinreb AmidesKetones/Aldehydes via stable intermediatesPrevents over-addition and can act as a directing group in C-H functionalization. nih.govnumberanalytics.com

Elucidation of Reaction Mechanisms and Mechanistic Pathways for N Benzamidomethyl Benzamide Synthesis

Mechanistic Insights into Nucleophilic Acyl Substitution in Benzamide (B126) Formation

The formation of the benzamide backbone of N-(benzamidomethyl)benzamide relies on the fundamental reaction of nucleophilic acyl substitution. This process can be catalyzed by either acid or base.

Under acidic conditions , the carbonyl group of a carboxylic acid derivative is first protonated. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a nucleophile. byjus.com The subsequent nucleophilic attack leads to the formation of a tetrahedral intermediate. byjus.comvanderbilt.edu Proton transfer and elimination of a leaving group then yield the final amide product. byjus.com

In basic media , the reaction is initiated by the attack of a nucleophile on the carbonyl group, forming a tetrahedral alkoxide intermediate. byjus.com This intermediate then expels the leaving group to afford the substituted product. byjus.com For the reaction to proceed effectively under basic conditions, the incoming nucleophile should be a stronger base than the leaving group. byjus.com

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution is influenced by their resonance stabilization. Amides are the least reactive due to significant resonance stabilization of the C-N bond, while acid chlorides are the most reactive. vanderbilt.edu

Understanding N-Acyliminium Ion Intermediates in Amidomethylation Reactions

N-acyliminium ions are highly reactive electrophilic species that play a pivotal role in amidomethylation reactions, which are crucial for constructing the N-(benzamidomethyl) portion of the target molecule. researchgate.netresearchgate.net These ions are typically generated in situ from precursors such as α-hydroxyamides or their derivatives in the presence of Brønsted or Lewis acids. researchgate.netnih.gov

The formation of N-acyliminium ions enhances the electrophilicity of the α-carbon, facilitating its attack by various nucleophiles. researchgate.net This reactivity has been widely exploited in the synthesis of numerous nitrogen-containing heterocyclic compounds and other biologically active molecules. researchgate.netresearchgate.net The generation of N-acyliminium ions is a key step in reactions like the Pictet-Spengler reaction and Mannich-type reactions. researchgate.net

Exploration of Deprotonation and Nucleophilic Attack in Alkylation Processes

The N-alkylation of amides, a potential route for introducing the benzamidomethyl group, involves the deprotonation of the amide nitrogen followed by nucleophilic attack on an alkylating agent. The amide nitrogen itself is not sufficiently nucleophilic to react directly with alkyl halides. stackexchange.com Therefore, a strong base such as sodium hydride (NaH) or n-butyllithium (n-BuLi) is required to deprotonate the amide, forming a more nucleophilic amide anion. stackexchange.com

This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in a classic SN2 reaction, leading to the formation of the N-alkylated amide. ucalgary.ca The choice of solvent can significantly impact the yield of these reactions. stackexchange.com It is important to note that the product amine is also nucleophilic and can undergo further alkylation, potentially leading to a mixture of products. ucalgary.camasterorganicchemistry.com

Mechanistic Details of Palladium-Catalyzed Ortho-Acylation Involving Benzamide Derivatives

Palladium-catalyzed reactions offer a powerful tool for the functionalization of benzamide derivatives. Specifically, ortho-acylation provides a method for introducing acyl groups at the position adjacent to the amide functionality. One such approach involves the denitrogenative cross-coupling of 1,2,3-benzotriazin-4(3H)-ones with organoboronic acids. rsc.org

The proposed mechanism for this transformation begins with the reduction of a Pd(II) precursor to Pd(0). acs.org This is followed by the oxidative addition of the 1,2,3-benzotriazin-4(3H)-one to the Pd(0) center and subsequent denitrogenation to form a five-membered aza-palladacyclic intermediate. rsc.orgacs.org Transmetalation with an organoboronic acid or an organoaluminum reagent then occurs, leading to an aryl-alkyl palladium intermediate. acs.org Finally, reductive elimination delivers the ortho-acylated benzamide product and regenerates the Pd(0) catalyst. acs.orgyoutube.com

Investigation of Alkyl Group Migration in Amide Activation

Amide activation can induce intramolecular rearrangements, including alkyl group migrations. While not a direct synthesis of this compound, understanding these migrations provides insight into the reactivity of related systems. For instance, a 1,2-aryl migration has been observed in the cascade reaction of α-aryl-substituted alkyl ketones with primary amines. researchgate.net This migration is believed to be triggered by the intramolecular formation of an amide C-N bond, which induces the nucleophilic migration of the aryl group. researchgate.net

The activation of amides, often with reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), can lead to the formation of highly reactive intermediates such as keteniminium ions or nitrilium species. nih.govacs.org These intermediates can undergo various transformations, including cycloadditions and reactions with nucleophiles, sometimes involving skeletal rearrangements. nih.govacs.org

Electrophilic Amidomethylation Mechanistic Studies and Bond Construction (C-C, C-N, C=O)

Electrophilic amidomethylation is a key process for forming the bonds in this compound. This reaction involves the generation of an electrophilic N-acyliminium ion, which then reacts with a nucleophile. nih.gov This process is a powerful method for constructing new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. researchgate.net

Bond TypeReactionKey IntermediateDescription
C-NAmidomethylationN-acyliminium ionFormation of the bond between the nitrogen of a nucleophile and the methylene (B1212753) bridge.
C-CFriedel-Crafts type reactionN-acyliminium ionFormation of a bond between an aromatic ring and the methylene bridge.
C=ONucleophilic Acyl SubstitutionTetrahedral intermediateThe carbonyl group of the benzamide is retained throughout the reaction.

Protonation and Nucleophilic Attack Mechanisms in Heterogeneous Catalysis for Benzamide Derivatives

Heterogeneous catalysts can be employed in the synthesis of benzamide derivatives, offering advantages in terms of catalyst separation and reuse. The N-alkylation of amides with alcohols, for instance, can be achieved using iridium or ruthenium-based heterogeneous catalysts. researchgate.netnih.gov

A plausible mechanism for this transformation involves the initial reaction of the alcohol with the metal catalyst to form an alkoxy intermediate. researchgate.net This is followed by β-hydride elimination to generate an aldehyde and a metal-hydride species. The primary amide then undergoes nucleophilic attack on the in-situ generated aldehyde. Subsequent steps involve dehydration and reduction to yield the N-alkylated amide. researchgate.net The presence of a base is often required to facilitate the reaction. researchgate.net

Consideration of Beckmann Rearrangement in Amide Synthesis

The Beckmann rearrangement is a well-established organic reaction that converts an oxime into an amide, typically under acidic conditions. bdu.ac.inwikipedia.org The reaction is named after the German chemist Ernst Otto Beckmann and is fundamental to industrial processes, such as the production of caprolactam, the precursor to Nylon 6. wikipedia.org

The general mechanism of the Beckmann rearrangement proceeds through several key steps:

Oxime Formation: A ketone or aldehyde reacts with hydroxylamine to form an oxime. This step is a prerequisite and not part of the rearrangement itself. masterorganicchemistry.com

Activation: The hydroxyl group of the oxime is activated by an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) or other reagents, converting it into a good leaving group. bdu.ac.inwikipedia.org

Rearrangement and Nitrilium Ion Formation: The crucial step involves the migration of the alkyl or aryl group that is anti-periplanar to the leaving group on the nitrogen atom. This 1,2-shift occurs concurrently with the expulsion of the leaving group (e.g., water), leading to the formation of a nitrilium ion. bdu.ac.inorganic-chemistry.org

Hydrolysis and Tautomerization: The nitrilium ion is then attacked by a solvent molecule, typically water. Subsequent tautomerization of the resulting imidate yields the final stable amide product. bdu.ac.in

The reaction is stereospecific, with the migrating group being the one positioned anti to the leaving group on the oxime's nitrogen. bdu.ac.in A variety of acidic catalysts and reagents can facilitate this transformation.

Catalyst/Reagent Type Examples Function
Brønsted Acids Sulfuric acid (H₂SO₄), Polyphosphoric acid (PPA), Hydrochloric acid (HCl)Protonates the oxime hydroxyl group to facilitate its departure as water. wikipedia.org
Lewis Acids Zinc chloride (ZnCl₂), Aluminum chloride (AlCl₃)Coordinates to the hydroxyl group, enhancing its leaving group ability. bdu.ac.in
Acylating/Sulfonating Agents Acetic anhydride (Ac₂O), Tosyl chloride (TsCl), Thionyl chloride (SOCl₂)Converts the hydroxyl into a better leaving group (e.g., acetate, tosylate). bdu.ac.inwikipedia.org
Other Reagents Phosphorus pentachloride (PCl₅), Cyanuric chlorideActivates the hydroxyl group for rearrangement. bdu.ac.inwikipedia.org

Applicability to this compound Synthesis

Despite its utility in forming the amide functional group, the Beckmann rearrangement is not a direct or practical pathway for the synthesis of this compound. The core limitation lies in the fundamental transformation accomplished by the rearrangement: it converts a single oxime molecule into a single amide molecule. The synthesis of this compound requires the coupling of two pre-existing benzamide molecules via a methylene linker. The Beckmann rearrangement does not provide a mechanism for such a condensation or coupling reaction. It is a rearrangement, not a substitution or addition reaction in the context required to form the target molecule's backbone.

Analysis of Sequential SN2 Alkylation-Deprotonation in Amine Reactivity

The proposed mechanistic pathway consists of the following steps:

Initial N-Alkylation (Hydroxymethylation): The synthesis begins with the reaction of one equivalent of benzamide with formaldehyde (B43269). The amide nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Under acidic catalysis, the formaldehyde oxygen is protonated, increasing its electrophilicity. This step forms an N-(hydroxymethyl)benzamide intermediate.

Formation of an N-Acyliminium Ion: In the presence of acid, the hydroxyl group of the N-(hydroxymethyl)benzamide intermediate is protonated. This creates a good leaving group (water). The subsequent loss of water generates a highly reactive and resonance-stabilized electrophile known as an N-acyliminium ion (or benzamidomethyl cation). This cation is a key intermediate in the reaction.

Nucleophilic Attack (SN2 Alkylation): A second molecule of benzamide then acts as the nucleophile. The nitrogen atom of this benzamide attacks the electrophilic carbon of the N-acyliminium ion. This step is analogous to an SN2 reaction where the incoming nucleophile (the second benzamide molecule) displaces the leaving group (water) from the activated methyl carbon. The reactivity of such "benzamidomethylating agents" with various nucleophiles, including amines, is well-documented. researchgate.net

Deprotonation: The final step is the deprotonation of the resulting positively charged intermediate by a base (e.g., water or the conjugate base of the acid catalyst) to yield the neutral and stable final product, this compound.

This sequential pathway effectively uses formaldehyde as a one-carbon electrophilic linker to join two nucleophilic benzamide molecules.

Step Reactants/Intermediates Key Transformation Mechanism Type
1 Benzamide + FormaldehydeFormation of N-(hydroxymethyl)benzamideNucleophilic Addition
2 N-(hydroxymethyl)benzamide + H⁺Formation of N-acyliminium ion + WaterDehydration/Cation Formation
3 N-acyliminium ion + BenzamideFormation of protonated productNucleophilic Substitution (SN2-like)
4 Protonated ProductDeprotonation to this compoundAcid-Base Reaction

This mechanism aligns with general principles of amide and amine alkylation, where the nitrogen atom serves as a potent nucleophile, and highlights the importance of the N-acyliminium ion as a versatile electrophilic intermediate in C-N bond formation. organic-chemistry.orgorganic-chemistry.org

Unable to Generate Article Due to Lack of Specific Data

Following a comprehensive search for scientific literature and spectroscopic data, it is not possible to generate the requested article on "this compound." The necessary experimental data for this specific chemical compound, including detailed Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), X-ray Diffraction (XRD), and Elemental Analysis, are not available in the public domain through the conducted searches.

The user's instructions mandated a focus solely on "this compound" and its derivatives, with a strict adherence to a detailed outline of advanced spectroscopic and structural analysis. While information was found for structurally related compounds such as N-benzylbenzamide, benzamide, and N-benzamidomethyl-4-toluenesulfonamide, using this data would violate the core requirement of focusing exclusively on the specified compound and would result in a scientifically inaccurate and misleading article.

To fulfill the request with the required level of detail and accuracy, specific and verifiable analytical data for "this compound" is essential. Without access to published research containing this information, the generation of a thorough and authoritative article as outlined is unachievable.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Profiles

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically non-bonding or π-bonding orbitals) to higher energy anti-bonding orbitals (π* or σ*). The wavelengths of maximum absorption (λmax) and the intensity of these absorptions are highly dependent on the molecular structure, particularly the extent of conjugated systems.

For this compound, the primary chromophores are the two benzene (B151609) rings, each substituted with a carbonyl group from the amide linkage. The interaction between the phenyl ring and the carbonyl group constitutes a conjugated system. Based on data for similar compounds, such as benzamide itself, one can predict the UV-Vis absorption profile of this compound. Benzamide typically exhibits a strong absorption band around 225 nm, attributed to the π → π* transition of the benzene ring, and a weaker band around 270 nm, corresponding to the n → π* transition of the carbonyl group.

A study on benzamide-based dendrimer precursors showed a consistent absorption at nearly 290 nm, which is within the expected range for such structures nist.gov. Furthermore, research on N-Benzamidomethyl-4-toluenesulfonamide confirmed its characterization by UV spectrometry, indicating that derivatives of this compound are indeed UV-active unite.edu.mk. The exact λmax would be influenced by the solvent used for analysis due to solvatochromic effects, where polar solvents can stabilize the ground or excited state differently, leading to shifts in the absorption maxima.

Table 1: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

Predicted TransitionExpected λmax (nm)Chromophore
π → π~ 225Phenyl-C=O
n → π~ 270Carbonyl (C=O)

This table is predictive and based on data for benzamide and related structures. Actual experimental values may vary.

Raman Spectroscopy in Vibrational Analysis

Raman spectroscopy provides detailed information about the vibrational modes of a molecule and is an excellent complementary technique to infrared (IR) spectroscopy. It relies on the inelastic scattering of monochromatic light, where the frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule. For a vibration to be Raman active, it must induce a change in the polarizability of the molecule.

The Raman spectrum of this compound would be characterized by several key vibrational modes originating from its constituent functional groups. The aromatic rings, amide linkages, and the central methylene bridge would all contribute distinct signals.

Key expected Raman bands for this compound include:

Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Amide N-H Stretching: For the secondary amide groups, this would appear as a band around 3300 cm⁻¹.

Amide I Band: This is one of the most characteristic amide vibrations, primarily due to the C=O stretching mode. It is expected to be a strong band in the Raman spectrum, likely appearing in the range of 1640-1680 cm⁻¹. In a structurally related compound, (benzamidomethyl)triethylammonium chloride, the Amide I band was observed at 1662 cm⁻¹ unite.edu.mk.

Amide II Band: This band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. It is typically weaker in Raman than in IR and is expected around 1530-1560 cm⁻¹. For (benzamidomethyl)triethylammonium chloride, this band was found at 1546 cm⁻¹ unite.edu.mk.

Amide III Band: This is a complex vibration involving C-N stretching and N-H bending and is usually found in the 1250-1350 cm⁻¹ region.

Ring Vibrations: The benzene rings will exhibit several characteristic bands. A strong band due to the ring breathing mode is expected around 1000 cm⁻¹. Other C=C stretching vibrations within the ring will appear in the 1400-1600 cm⁻¹ region.

Methylene Group Vibrations: The -CH₂- group would show stretching vibrations around 2850-2960 cm⁻¹ and bending (scissoring) vibrations near 1450 cm⁻¹.

Table 2: Predicted Characteristic Raman Shifts for this compound

Vibrational ModePredicted Raman Shift (cm⁻¹)Functional Group
Amide N-H Stretch~ 3300-CO-NH-
Aromatic C-H Stretch3000 - 3100Ar-H
Amide I (C=O Stretch)1640 - 1680-CO-NH-
Amide II (N-H Bend, C-N Stretch)1530 - 1560-CO-NH-
Aromatic Ring Stretch1400 - 1600C=C (Aromatic)
Amide III (C-N Stretch, N-H Bend)1250 - 1350-CO-NH-
Aromatic Ring Breathing~ 1000Aromatic Ring

This table is predictive and based on data for related amide compounds. Actual experimental values may vary.

Computational and Theoretical Insights into this compound Remain Elusive

Despite a comprehensive search of available scientific literature and computational chemistry databases, detailed theoretical and computational studies specifically focused on the chemical compound this compound are not publicly available at this time. As a result, a thorough, data-driven article structured around its computational chemistry and theoretical modeling, as per the requested outline, cannot be generated.

The field of computational chemistry, particularly using methods like Density Functional Theory (DFT), provides profound insights into the molecular properties and reactivity of chemical compounds. Such studies typically involve the optimization of molecular geometries, analysis of electronic structures, and the mapping of electrostatic potentials to predict how a molecule will interact with other chemical species. However, the application of these sophisticated computational techniques to this compound has not been reported in the accessible scientific domain.

While computational studies have been conducted on various other benzamide derivatives, extrapolating this data to this compound would be scientifically unsound. The specific arrangement of the benzamidomethyl group introduces unique electronic and steric factors that would significantly influence its computed properties. Therefore, any attempt to generalize from related but distinct molecules would lead to an inaccurate and speculative representation.

The requested detailed analysis, including:

Density Functional Theory (DFT) Calculations:

Optimization of Molecular Geometries and Electronic Structure

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Sites

Conformational Analysis and Energy Landscapes

Reactivity Descriptors and Chemical Hardness/Softness

Wavefunction-Based Properties (e.g., LOL, ELF)

requires specific computational experiments to be performed on this compound. Without access to the output of such calculations, it is impossible to provide the detailed research findings and data tables requested.

Future research initiatives may undertake the computational modeling of this compound, which would then enable the generation of a comprehensive article as outlined. Until such studies are published, the computational and theoretical profile of this specific compound remains an area for future investigation.

Based on the current scientific literature, a detailed computational and theoretical analysis of the specific compound This compound is not extensively available. While research exists on various benzamide derivatives, information focusing solely on the theoretical antioxidant properties, molecular dynamics, in silico predictions, and Hirshfeld surface analysis of this compound is not present in the provided search results.

The available data discusses these advanced computational methods in the context of other, structurally related benzamide compounds. For instance, studies on different benzamide derivatives have utilized molecular docking and simulations to explore potential antitumor or antidiabetic activities. researchgate.netnih.gov Similarly, Hirshfeld surface analysis has been effectively used to investigate intermolecular interactions in the crystal packing of other complex organic molecules. scirp.orgnih.govnih.gov

Therefore, it is not possible to generate the requested article with detailed research findings and data tables specifically for this compound, as the foundational research for the outlined topics is not available in the search results.

Advanced Spectroscopic Characterization and Structural Analysis of N Benzamidomethyl Benzamide Derivatives

Molecular Geometry and Conformation

The molecule is expected to adopt a conformation that minimizes steric hindrance and maximizes stabilizing interactions. The two phenyl rings are likely to be oriented away from each other. The amide groups are planar due to the partial double bond character of the C-N bond. Rotation around the C-N and C-C single bonds would allow for some conformational flexibility.

Crystallography and Intermolecular Interactions

While a specific crystal structure for N-(benzamidomethyl)benzamide is not publicly available, it is highly probable that in the solid state, the molecules would be organized through a network of intermolecular hydrogen bonds. The N-H groups would act as hydrogen bond donors, and the carbonyl oxygens would serve as hydrogen bond acceptors. This extensive hydrogen bonding would contribute to a high melting point and low solubility in non-polar solvents. Additionally, π-π stacking interactions between the phenyl rings of adjacent molecules would likely play a role in the crystal packing.

Applications in Chemical Research

The unique structure of this compound makes it a candidate for several areas of chemical research.

Computational Chemistry and Theoretical Modeling of N Benzamidomethyl Benzamide

Role in Materials Science and Polymer Chemistry

The bifunctional nature of N-(benzamidomethyl)benzamide makes it an attractive monomer or cross-linking agent for the synthesis of novel polymers. Its incorporation into polymer chains could enhance thermal stability, mechanical strength, and rigidity due to the presence of the aromatic rings and the potential for hydrogen bonding between polymer chains. It could be particularly useful in the development of high-performance polymers and thermosetting resins. The structure is analogous to N,N'-methylenebisacrylamide, a common cross-linking agent in the production of polyacrylamide gels. wikipedia.org

Potential as a Building Block in Supramolecular Chemistry

The well-defined hydrogen bonding capabilities and the presence of aromatic rings make this compound an excellent building block for the construction of supramolecular assemblies. It could be used to form gels, liquid crystals, or porous crystalline materials through self-assembly processes. The predictable nature of the hydrogen bonding between amide groups allows for the rational design of complex, ordered structures.

Supramolecular Chemistry and Self Assembly of N Benzamidomethyl Benzamide Derivatives

Hydrogen Bonding Networks in Amide-Based Systems

Hydrogen bonding is a predominant directional force in the self-assembly of amide-containing molecules. The amide group possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), making it an excellent functional group for constructing robust supramolecular architectures.

Amide-Amide Homosynthons and R2(2)(8) Motif Formation

In many crystalline structures of primary and secondary amides, a common and highly stable hydrogen-bonding pattern known as the R2(2)(8) graph set motif is observed. This motif involves a pair of amide molecules forming a cyclic dimer through two N-H···O=C hydrogen bonds. This specific arrangement is referred to as an amide-amide homosynthon and is a predictable and reliable feature in crystal engineering. For a molecule like N-(benzamidomethyl)benzamide, which contains two secondary amide groups, the formation of such R2(2)(8) motifs would be a strong possibility, either intramolecularly if the conformation allows, or, more likely, intermolecularly, linking two separate molecules.

One-Dimensional (1D) Hydrogen-Bonded Chain Architectures

Beyond the dimeric R2(2)(8) motif, amides frequently form extended one-dimensional (1D) chains through catemeric N-H···O=C hydrogen bonds. In this arrangement, the amide groups of adjacent molecules are linked in a head-to-tail fashion, creating infinite chains. Given the two amide functionalities in this compound, it is conceivable that it could form complex 1D chains or even cross-linked networks, depending on which donor and acceptor sites are utilized in the primary hydrogen-bonding interactions.

Metal-Ligand Coordination in Supramolecular Structures

The amide groups in this compound, specifically the carbonyl oxygen and potentially the nitrogen atoms, can act as ligands for metal ions. This coordination capability allows for the construction of metal-organic frameworks (MOFs) and other coordination polymers. The coordination of metal ions can introduce new structural motifs and functionalities, leading to the formation of diverse supramolecular architectures with potential applications in catalysis, gas storage, and sensing. The specific coordination mode would depend on the nature of the metal ion, the solvent system, and the conformational flexibility of the ligand itself.

Amide Groups as Supramolecular Synthons in Crystal Engineering

The primary hydrogen-bonding motif observed in simple amides and bis-amides is the catemer motif, where molecules are linked into infinite chains through N-H···O=C hydrogen bonds. For instance, in the crystal structure of related benzamide (B126) derivatives, intermolecular N-H···O hydrogen bonds are the primary interactions linking molecules into one-dimensional chains. This fundamental interaction is a cornerstone of the supramolecular assembly of amide-containing compounds.

In more complex systems, such as oligoaramids, the interplay of hydrogen bonding with other non-covalent interactions, like π-π stacking of the aromatic rings, becomes crucial in determining the final supramolecular structure. The spatial arrangement of the amide groups and any additional functional groups on the benzoyl rings can lead to either parallel or antiparallel arrangements of the hydrogen-bonded chains, further influencing the crystal packing. The configuration of the amide bond itself is also critical; for example, benzamide derivatives (with the C=O group attached to the aromatic ring) have been shown to form more organized and stable molecular assemblies compared to their acetanilide (B955) counterparts (where the N-H group is directly attached to the aromatic ring). researchgate.net

The following table summarizes key crystallographic data for a related benzamide derivative, illustrating the typical hydrogen-bonding patterns.

Compound NameHydrogen Bond TypeSupramolecular MotifReference
3-Methyl-N-(4-methyl-phenyl)benzamideN-H···OInfinite chains nih.gov

This foundational understanding of amide-driven supramolecular assembly in the solid state provides a strong basis for predicting the crystal engineering principles that would govern the structures of this compound and its derivatives.

Formation and Properties of Amide-Derived Organogels and Hydrogels

The same hydrogen-bonding interactions that direct the formation of crystalline solids can, under different conditions, lead to the self-assembly of molecules into elongated, fibrous networks that entrap solvent molecules, forming supramolecular gels. These low-molecular-weight gelators (LMWGs) are of significant interest due to their tunable properties and responsiveness to external stimuli. While specific studies on the gelation properties of this compound are not available, the behavior of other bis-amide and aromatic amide-based gelators provides a framework for understanding their potential in this area.

The formation of a stable gel is a delicate balance between solubility and insolubility. Typically, a solution of the LMWG is heated to dissolve the compound and then cooled, leading to supersaturation and subsequent self-assembly into a three-dimensional network. For amide-based gelators, this self-assembly is primarily driven by hydrogen bonding, often complemented by other interactions such as π-π stacking and van der Waals forces. nih.gov

Factors Influencing Gelation Properties (e.g., Functional Group Positioning)

The gelation ability and the properties of the resulting gel are highly sensitive to the molecular structure of the gelator. The positioning of functional groups can have a profound impact on the self-assembly process.

Amide Configuration: As observed in phenylacetylene (B144264) macrocycles, the orientation of the amide bond is crucial. Derivatives with a benzamide configuration tend to form more stable and organized assemblies compared to those with an acetanilide configuration, highlighting the importance of the specific arrangement of the hydrogen bond donor and acceptor groups relative to the rest of the molecule. researchgate.net

Substituents: The presence, type, and position of substituents on the aromatic rings can significantly influence gelation. For instance, in a series of bisamide derivatives, the introduction of methoxy (B1213986) groups or flexible alkyl chains was found to hinder the hydrogen bonding necessary for gel formation. nih.gov Conversely, the strategic placement of hydrophilic and hydrophobic groups is a key strategy in designing effective LMWGs. hepvs.ch

End-Group Bulkiness: In oligo(p-phenylenevinylene) amides, the size of the terminal functional groups plays a critical role in controlling the interplay between hydrogen bonding and π-stacking, leading to different types of aggregates and influencing gelation in various solvents. nih.gov

The following table illustrates the effect of structural modifications on the gelation ability of some amide-based compounds.

Compound TypeStructural VariationEffect on GelationReference
Bisamide DerivativesIntroduction of methoxy or alkyl groupsHindered gel formation nih.gov
Oligoaramid TetramersExtension of rigid hydrophobic sectionPromoted gelation hepvs.ch
Oligo(p-phenylenevinylene) AmidesIncreased bulkiness of end-groupsEnhanced aggregation in polar solvents nih.gov

Stimuli-Responsive Behavior of Supramolecular Gels

A key feature of supramolecular gels is their responsiveness to external stimuli, which can trigger a transition between the gel and sol states or modulate the mechanical properties of the gel. This "smart" behavior stems from the non-covalent nature of the interactions holding the gel network together.

pH: The presence of ionizable groups, such as carboxylic acids or amines, can render a gel pH-responsive. For example, the deprotonation of the amide N-H in a bisamide gelator upon addition of a base can disrupt the hydrogen-bonding network and lead to the collapse of the gel. nih.gov Similarly, pH changes can alter the protonation state of functional groups, affecting their ability to participate in hydrogen bonding and thus controlling the gelation process. rsc.org

Ions: The addition of salts can influence gelation in multiple ways. Ions can interact with the gelator molecules, either constructively to enhance gelation or destructively to dissolve the gel network. mdpi.com In some cases, specific ions can trigger gelation at concentrations below the minimum gelation concentration of the pure gelator. mdpi.com

Temperature: Most supramolecular gels are thermoreversible. Heating provides enough energy to disrupt the non-covalent interactions, leading to the dissolution of the fibrous network and the formation of a solution (sol). Upon cooling, the self-assembly process is re-initiated, and the gel is reformed. tudelft.nl

The table below provides examples of stimuli-responsive behavior in amide-based gel systems.

Gelator TypeStimulusObserved ResponseReference
Bisamide (G1)pH (addition of NaOH)Gel-to-sol transition nih.gov
Pyridyl-N-oxide AmidesSalts (e.g., KCl, CdCl₂)Induced or enhanced gelation mdpi.com
Protein-based GelsIonic StrengthReversible gel assembly and disassembly nih.gov

Applications of N Benzamidomethyl Benzamide in Materials Science

Development of Novel Polymeric Materials and Composites

There is no available research on the use of N-(benzamidomethyl)benzamide in the development of new polymeric materials or composites.

Integration into Organic Electronic Devices and Optoelectronics

No studies have been found that report the integration or investigation of this compound in organic electronic or optoelectronic devices.

Cross-linking Agents and Monomers in Polymer Science

The potential of this compound as a cross-linking agent or a monomer in polymer science has not been explored in any available scientific literature.

Rheological Modifiers in Soft Matter Applications

There is no evidence to suggest that this compound has been used or studied as a rheological modifier in soft matter applications.

Utilisation as Building Blocks for Functional Materials

While the structure of this compound might suggest its potential as a building block, there are no published reports of its utilization in the synthesis of functional materials.

Structural Determinations for Material Design

No structural determination studies of this compound for the purpose of material design have been found in the available literature.

Biological Activities and Mechanistic Studies of N Benzamidomethyl Benzamide Derivatives

Prodrug Design Strategies Utilizing the Benzamidomethyl Moiety

The benzamidomethyl moiety has been recognized for its potential application in prodrug design. mdpi.commdpi.com This strategy involves using the benzamidomethyl group as a linker to temporarily attach a therapeutically active molecule, thereby modifying its properties to improve drug delivery or reduce side effects. mdpi.com The core principle is to create a derivative that can be administered in an inactive or less active form, which then undergoes a chemical or enzymatic transformation in the body to release the parent drug. nih.gov

One of the methods for creating such prodrugs is through the process of N-benzamidomethylation. mdpi.com For example, the benzamidomethyl group can be attached to amines, hydrazides, and other nucleophilic functional groups present in drug molecules. mdpi.com This approach has been explored for various classes of drugs, including aspirin, where N-(hydroxyalkyl) amides were used to form 2-acetoxybenzoate esters as potential prodrugs. The design of these prodrugs aims for the linkage to be cleaved in vivo, releasing the active therapeutic agent at the desired site of action. mdpi.commdpi.com

Antioxidant Activities and Mechanistic Insights

The antioxidant potential of N-(benzamidomethyl)benzamide derivatives has been assessed using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Ferric Reducing Antioxidant Power (FRAP) assays being commonly employed. acs.orgnih.gov The DPPH assay measures a compound's ability to scavenge free radicals by donating a hydrogen atom or an electron. researchgate.nete3s-conferences.org In this test, the stable DPPH radical is reduced, leading to a color change that can be quantified spectrophotometrically. e3s-conferences.org Studies on various benzamide (B126) derivatives have shown that a majority of tested compounds display better antioxidative capacity than standard antioxidants like butylated hydroxytoluene (BHT). acs.orgnih.gov

The FRAP assay evaluates the reducing power of a substance, specifically its ability to reduce the ferric ion (Fe³⁺) to the ferrous ion (Fe²⁺). acs.orge3s-conferences.org The results from these assays indicate that the antioxidant capacity of benzamide derivatives is highly dependent on their molecular structure. acs.org For instance, certain trihydroxy-substituted benzamides have demonstrated the most potent reducing power in FRAP assays. acs.orgnih.gov

Table 1: Common In Vitro Antioxidant Assays for Benzamide Derivatives

Assay Principle General Findings for Benzamide Derivatives
DPPH Measures the ability of a compound to scavenge the stable DPPH radical. e3s-conferences.orgtbzmed.ac.ir Many derivatives exhibit significant radical-scavenging activity, often superior to standard antioxidants. acs.orgnih.gov

| FRAP | Assesses the ability of a compound to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions. e3s-conferences.orgtbzmed.ac.ir | The reducing power is strongly influenced by the substitution pattern, with hydroxy groups playing a key role. acs.orgnih.gov |

Structural modifications, particularly the introduction of methoxy (B1213986) (-OCH₃) and hydroxy (-OH) groups onto the phenyl rings, have a profound impact on the antioxidant potential of benzamide derivatives. acs.orgnih.gov The presence of these electron-donating groups generally enhances antioxidant activity. acs.orgnih.govnih.gov

Hydroxy groups are especially crucial for high antioxidant activity. nih.govbohrium.com Phenolic hydroxyl groups can easily donate a hydrogen atom to stabilize free radicals, which is a key antioxidant mechanism. nih.govnih.gov The number and position of these -OH groups are significant; for example, a trihydroxy-substituted derivative was identified as a highly potent antioxidant in both DPPH and FRAP assays. acs.orgnih.gov Increasing the number of hydroxy groups on the benzamide scaffold has been shown to lead to a considerable improvement in antioxidative capacity. acs.org

Methoxy groups also contribute positively to antioxidant properties by donating electrons, although their effect can be less pronounced than that of hydroxyl groups. acs.orgnih.gov Computational analyses have confirmed the positive influence of the electron-donating methoxy group on the antioxidant properties of these compounds. nih.gov

The mechanism of antioxidant action for benzamide derivatives is influenced by factors such as protonation and hydrogen bonding. acs.orgnih.govnih.gov Computational and experimental studies have shown that protonated forms of these compounds can be better antioxidants than their neutral counterparts. acs.orgnih.gov The protonation state can affect the ease of electron donation, which is a critical step in many antioxidant pathways. nih.gov Upon deprotonation, the radical scavenging capacity of similar phenolic compounds often increases because electron donation becomes easier than hydrogen atom donation. nih.gov

Antiproliferative and Anticancer Activities

Derivatives of this compound and related structures have been evaluated for their antiproliferative and cytotoxic effects against various human cancer cell lines. researchgate.nethsmc.gr Standard in vitro assays are used to determine the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC₅₀).

Screening studies have been conducted on breast cancer cell lines, including MCF-7 and T47D, and the A549 lung cancer cell line. researchgate.nethsmc.gr The results indicate that the cytotoxic activity is highly dependent on the specific chemical structure of the derivative. researchgate.nethsmc.gr For example, in a study of N-(benzimidazol-2-yl-methyl) benzamide derivatives, most of the synthesized compounds were active against the T47D breast cancer cell line, while only one specific compound showed activity against the A549 lung cancer cell line. researchgate.nethsmc.gr Other studies on related benzimidazole derivatives have also shown potent cytotoxic effects against A549 and MCF-7 cell lines. The synthesis of N-(allylcarbamothioyl)benzamide has been reported to show a cytotoxic effect on T47D human breast cancer cells. researchgate.net

Table 2: In Vitro Screening of Benzamide Derivatives Against Human Cancer Cell Lines

Cell Line Cancer Type General Findings
MCF-7 Breast Cancer Certain benzamide and benzimidazole derivatives show antiproliferative activity. researchgate.net
T47D Breast Cancer N-(benzimidazol-2-yl-methyl) benzamide derivatives were found to be active against this cell line. researchgate.nethsmc.gr Other related compounds also showed cytotoxic effects. researchgate.net

| A549 | Lung Cancer | Cytotoxic activity is highly structure-specific, with only certain derivatives showing efficacy. researchgate.nethsmc.gr |


Targeting Receptor Tyrosine Kinases

Receptor tyrosine kinases (RTKs) are crucial cell surface receptors that play a pivotal role in cellular signaling pathways governing growth, differentiation, and metabolism. Their aberrant activation is a hallmark of many cancers, making them a prime target for therapeutic intervention. Several studies have highlighted the potential of benzamide derivatives as inhibitors of RTKs, particularly the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).

A series of N-(benzimidazole-2-yl-methyl) benzamide derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cell lines, showing promise as potential tyrosine kinase inhibitors. hsmc.grresearchgate.net One particular compound from this series, designated 4f, showed notable activity against the A549 lung cancer cell line and was identified as a good candidate for further investigation as a tyrosine kinase inhibitor. hsmc.gr

Research into 4-aryloxy-5-benzamidopyrimidine derivatives identified them as EGFR inhibitors, with IC₅₀ values ranging from 1.05 to 5.37 μM. nih.gov Another study on a 2-aryl benzimidazole derivative, compound 5a (2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide), demonstrated potent inhibition of both EGFR and HER2 activity. nih.gov The inhibitory concentration (IC₅₀) of compound 5a varied across different breast cancer cell lines, correlating with the expression levels of EGFR and HER2. For instance, the MDA-MB-468 cell line, which has high EGFR expression, showed an IC₅₀ of 3.31 μM, while the BT-474 cell line, with high HER2 expression, had an IC₅₀ of 3.58 μM. nih.gov

Derivative ClassTarget Kinase(s)Cell LineIC₅₀ (μM)
4-aryloxy-5-benzamidopyrimidinesEGFR-1.05 - 5.37
Compound 5aEGFRMDA-MB-4683.31
Compound 5aEGFRHCC19379.02
Compound 5aHER2BT-4743.58
Compound 5aHER2MDA-MB-4534.91

Mechanisms of Interaction with Biological Molecules

The anticancer activity of certain this compound derivatives extends beyond RTK inhibition, involving interference with fundamental cellular machinery like microtubules. A series of novel N-benzylbenzamide derivatives have been identified as potent tubulin polymerization inhibitors. researchgate.netnih.gov

One lead compound, 20b, exhibited significant antiproliferative activities against several cancer cell lines with IC₅₀ values between 12 and 27 nM. researchgate.netnih.gov Mechanistic studies revealed that this compound binds to the colchicine binding site on β-tubulin, thereby inhibiting microtubule formation. researchgate.net This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Another N-benzyl arylamide derivative, 13n (MY-1388), also targets the colchicine-binding site and potently inhibited tubulin polymerization with an IC₅₀ of 0.62 µmol/L. ccspublishing.org.cn

Furthermore, benzimidazole derivatives have been explored as inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is critical for cell survival and proliferation. google.com

Antimicrobial Activities

The benzamide scaffold has also been a foundation for the development of new antimicrobial agents, with derivatives showing efficacy against both bacteria and fungi.

Benzamide derivatives have demonstrated significant antibacterial properties. In one study, a series of 12 benzamide compounds were synthesized and tested against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). nanobioletters.com Compound 5a from this series showed excellent activity against both strains, with Minimum Inhibitory Concentration (MIC) values of 6.25 μg/mL for B. subtilis and 3.12 μg/mL for E. coli. nanobioletters.com

Another important mechanism of antibacterial action for benzamide derivatives is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a key component of the bacterial cell division machinery. mdpi.comacs.orgnih.gov Derivatives of 3-methoxybenzamide are effective FtsZ inhibitors, particularly against Gram-positive bacteria like Staphylococcus aureus. mdpi.comnih.gov For example, compound 9, a 3-methoxybenzamide derivative with a fluorine substitution, showed potent activity against S. aureus and M. smegmatis. nih.gov A series of 5-(bromo/nitropyridin-2-yl)benzamide derivatives also showed promising activity against both Gram-positive and Gram-negative bacterial strains, with MIC values ranging from 0.22 to 1.49 μM. nih.gov

Derivative / CompoundBacterial StrainGram TypeMIC (μg/mL)
Compound 5aBacillus subtilisPositive6.25
Compound 5aEscherichia coliNegative3.12
Compound 6bBacillus subtilisPositive6.25
Compound 6bEscherichia coliNegative3.12
Compound 6cBacillus subtilisPositive6.25
Compound 6cEscherichia coliNegative3.12

While research on the antifungal properties of direct benzamide derivatives is ongoing, related benzamidine derivatives carrying 1,2,3-triazole moieties have shown significant antifungal activity. nih.govnih.gov These compounds were tested against the phytopathogenic fungi Colletotrichum lagenarium and Botrytis cinerea. nih.govnih.gov Although they exhibited weak antifungal activity in vitro, several compounds demonstrated excellent efficacy in vivo. nih.govnih.gov For example, compound 9b showed 79% efficacy against C. lagenarium at a concentration of 200 μg/mL, and compound 16d had a 90% efficacy rate against the same fungus, which was superior to the commercial fungicide carbendazim (85%). nih.govnih.gov

CompoundFungal StrainEfficacy (%)Concentration (μg/mL)
9bColletotrichum lagenarium79200
16dColletotrichum lagenarium90200
Carbendazim (control)Colletotrichum lagenarium85200

Modulation of Enzyme and Receptor Activity

The structural versatility of this compound derivatives allows them to be tailored to inhibit specific enzymes involved in various diseases. In the context of Alzheimer's disease, these derivatives have been developed as potent inhibitors of cholinesterase enzymes.

A series of N-benzyl benzamide derivatives were found to be highly selective and potent inhibitors of butyrylcholinesterase (BChE), with IC₅₀ values ranging from picomolar to nanomolar. nih.govacs.orgacs.org For instance, compound S11-1014 demonstrated an IC₅₀ of 0.15 nM for equine BChE and 0.080 nM for human BChE. inrae.fr

In another study, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was identified as a potent dual inhibitor of both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the pathogenesis of Alzheimer's disease. nih.gov This compound exhibited an IC₅₀ of 0.056 µM against AChE.

As mentioned previously, other derivatives function as FtsZ inhibitors, highlighting a targeted strategy for developing novel antibiotics. mdpi.comnih.gov Benzodioxane–benzamide inhibitors have shown bactericidal activity against Streptococcus pneumoniae by targeting FtsZ, with MICs ranging from 25 to 80 µg/mL. nih.gov Additionally, benzimidazole-indazole based compounds have been developed as potent inhibitors of mutant FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, with IC₅₀ values in the sub-nanomolar range. nih.gov

Derivative / CompoundTarget EnzymeIC₅₀
S11-1014Human Butyrylcholinesterase (BChE)0.080 nM
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)Acetylcholinesterase (AChE)0.056 µM
Benzimidazole-indazole compound 22fFLT3 kinase0.941 nM
Benzimidazole-indazole compound 22fFLT3/D835Y mutant kinase0.199 nM

Opioid Receptor Agonist Properties

Certain benzamide derivatives have been identified as potent and selective agonists of opioid receptors, which are key targets for pain management. These compounds interact with mu (µ), delta (δ), and kappa (κ) opioid receptors to modulate nociceptive pathways.

One area of research has focused on N-(1,2,3,4-tetrahydro-1-isoquinolinylmethyl)benzamides. Through structural modifications, researchers have developed potent agonists for both the µ-opioid receptor (MOR) and the κ-opioid receptor (KOR). For instance, specific derivatives have demonstrated significant anti-nociceptive effects in preclinical models. In a tail-flick test, a measure of pain response, these compounds showed notable efficacy. The in vivo activity of one such potent MOR and medium KOR agonist was determined, with an ED50 value of 1.059 mg/kg, highlighting its analgesic potential. nih.govdrugbank.com Further studies revealed that these compounds could effectively penetrate the blood-brain barrier, a critical characteristic for centrally acting analgesics. nih.govdrugbank.com

Another class of benzamide derivatives, the N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamides, has been investigated for its exceptional selectivity as a delta-opioid receptor agonist. nih.govacs.org One of the lead compounds in this series demonstrated high-affinity binding to the delta-opioid receptor with an IC50 value of 0.87 nM. nih.gov Impressively, it showed extremely high selectivity over the mu and kappa receptors, with selectivity ratios of 4370 and 8590, respectively. nih.gov Such high selectivity is a desirable trait in drug development as it can potentially reduce the side effects associated with the activation of other opioid receptor subtypes.

Opioid Receptor Agonist Properties of Selected Benzamide Derivatives
Compound ClassSpecific Derivative ExampleReceptor Target(s)Activity MetricValue
N-(1,2,3,4-tetrahydro-1-isoquinolinylmethyl)benzamidesCompound 46MOR/KORED50 (tail-flick test)1.059 mg/kg
N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamideCompound 6aδ-opioid receptorIC500.87 nM

Glucokinase Activation Potential

Glucokinase (GK) is a crucial enzyme in glucose homeostasis, primarily found in the liver and pancreatic β-cells. It functions as a glucose sensor, and its activation can lead to increased insulin secretion and hepatic glucose uptake, making it an attractive target for the treatment of type 2 diabetes. Several classes of benzamide derivatives have been explored as allosteric activators of glucokinase.

Research into 3,5-disubstituted benzamide derivatives has yielded potent glucokinase activators. nih.gov Structure-activity relationship studies have demonstrated that substitutions at the 3 and 5 positions of the benzamide core are critical for activity. For example, certain sulfonyl thiazole benzamide derivatives have shown excellent in vitro glucokinase activation. researchgate.net In oral glucose tolerance tests in animal models, these compounds exhibited significant antihyperglycemic activity, with some derivatives displaying EC50 values in the low micromolar range. researchgate.net

N-heteroaryl substituted benzamides represent another important class of glucokinase activators. researchgate.netresearchgate.net Molecular docking studies have revealed that the amide group of the benzamide scaffold is crucial for forming hydrogen-bonding interactions with key amino acid residues, such as Arg63, within the allosteric site of the glucokinase enzyme. researchgate.net The aromatic rings of these derivatives engage in hydrophobic interactions within the binding pocket, further contributing to their potency. researchgate.net For instance, N-benzimidazol-2-yl substituted benzamide analogues have been shown to significantly increase the catalytic activity of glucokinase in vitro, with some compounds exhibiting more than a twofold activation compared to the control. researchgate.net Certain hetero-substituted sulfonamido-benzamide hybrids have also been identified as potent glucokinase activators, with EC50 values as low as 495 nM. acu.edu.in

Glucokinase Activation by Selected Benzamide Derivatives
Compound ClassSpecific Derivative ExampleActivity MetricValue
3,5-disubstituted benzamidesSulfonyl thiazole derivativeEC502.11 ± 0.05 µM
Hetero-substituted sulfonamido-benzamideCompound 12EC50495 nM
N-benzimidazol-2-yl substituted benzamideCompound 2GK Activation Fold>2.0

Advanced Methodological Considerations in Research on N Benzamidomethyl Benzamide

Advanced Synthesis Techniques and Optimization

The synthesis of N-(benzamidomethyl)benzamide and its analogs has moved beyond traditional methods, embracing advanced techniques that offer improved yields, milder reaction conditions, and greater efficiency. A notable approach involves the use of specialized reagents like (benzamidomethyl)triethylammonium chloride. This compound serves as an excellent benzamidomethylating agent, capable of reacting with various nucleophiles in aqueous media, which simplifies the isolation of products and enhances the sustainability of the process. mdpi.comresearchgate.net

The synthetic pathway often begins with the preparation of key intermediates. For instance, N-(hydroxymethyl)benzamide can be synthesized by reacting benzamide (B126) with formaldehyde (B43269) in a weakly basic medium. unite.edu.mk This intermediate is then converted to a more reactive species, such as N-(chloromethyl)benzamide, by treatment with a chlorinating agent. unite.edu.mk This reactive intermediate is crucial for the subsequent introduction of the benzamidomethyl group.

Optimization of these synthetic routes is a critical aspect of modern chemical research. This involves a systematic variation of reaction parameters to achieve the best possible outcome. As demonstrated in the synthesis of related N-phenacyldibromobenzimidazoles, optimization strategies include screening various base-solvent systems (e.g., NaHCO₃ in acetonitrile), adjusting the molar ratios of reactants, and controlling temperature and reaction time. nih.gov The progress of such optimization reactions is often monitored using High-Performance Liquid Chromatography (HPLC) to determine the conversion rate accurately. nih.gov

Table 1: Comparison of Synthetic Parameters for Benzamidomethylation and Related Reactions

ParameterTraditional MethodAdvanced MethodKey Advantage
ReagentN-(chloromethyl)benzamide in organic solvent(Benzamidomethyl)triethylammonium chlorideHigh reactivity in aqueous media, milder conditions mdpi.comunite.edu.mk
SolventDichloromethane, Chloroform (B151607), DioxaneWater, Acetonitrile (B52724) (MeCN)Reduced environmental impact, simplified product isolation mdpi.comnih.gov
BaseStrong bases (e.g., NaH, t-BuOK)Mild bases (e.g., NaHCO₃, Et₃N)Improved selectivity, fewer side reactions nih.gov
MonitoringThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Quantitative, real-time progress tracking nih.gov

High-Throughput Screening Methodologies for Biological Activity

To efficiently evaluate the biological potential of this compound and libraries of its derivatives, high-throughput screening (HTS) methodologies are indispensable. These automated platforms allow for the rapid testing of thousands of compounds against various biological targets. For example, a novel HTS pipeline developed for discovering new anthelmintics screens vast compound libraries against parasitic nematodes like Ancylostoma ceylanicum (hookworm) and Trichuris muris (whipworm). nih.gov Such a system could readily be adapted to test this compound for similar activities.

In the context of cancer research, the MTT assay is a widely used HTS method to assess the anti-proliferative activity of compounds. nih.govresearchgate.net Derivatives of benzamide have been tested against multiple human cancer cell lines, such as MCF-7 (breast), A549 (lung), and K562 (leukemia), to quickly identify promising antitumor agents. nih.govresearchgate.net Similarly, screening for fungicidal and insecticidal properties involves exposing panels of fungi and insect larvae to the test compounds and quantifying their effects. nih.gov These HTS approaches generate large datasets that are crucial for identifying initial "hits" for further development.

Integration of Computational and Experimental Approaches in Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry, guiding the optimization of a lead compound into a potent drug candidate. For benzamide derivatives, this involves a synergistic integration of computational modeling and experimental synthesis and testing. nih.govresearchgate.netontosight.ai

The process begins with a lead compound, often identified through screening. Researchers then systematically synthesize a series of analogs by modifying specific parts of the molecule—such as the benzamide core, linker, or substituent groups—and evaluate their biological activity. nih.govresearchgate.net For instance, studies on N-substituted benzamide derivatives revealed that the nature and position of substituents on the phenyl ring are critical for their antiproliferative activity. nih.govresearchgate.net

Simultaneously, computational techniques like molecular docking are employed to predict how these structural changes affect the binding of the compound to its biological target, such as an enzyme or receptor. researchgate.net Docking studies have provided insights into the binding of benzamide analogs to targets like histone deacetylases (HDACs) and acetylcholinesterase (AChE), helping to explain the experimentally observed SAR. nih.govresearchgate.net This integrated approach accelerates the drug discovery process by allowing researchers to rationalize experimental findings and prioritize the synthesis of compounds with the highest predicted efficacy.

Table 2: Integrated SAR Study Workflow for Benzamide Derivatives

StepExperimental ApproachComputational ApproachObjective
1. Lead IdentificationHigh-throughput screening (HTS) of compound libraries.Virtual screening of digital compound libraries.Identify initial active compounds. nih.govresearchgate.net
2. Analog SynthesisSynthesize derivatives with systematic structural modifications.N/AExplore chemical space around the lead compound. nih.govresearchgate.net
3. Biological TestingEvaluate the biological activity of new analogs (e.g., IC₅₀ values).N/AQuantify the effect of structural changes. nih.gov
4. Binding Mode AnalysisX-ray crystallography of ligand-protein complexes.Molecular docking simulations of analogs in the target's active site.Understand and predict how compounds interact with the target. researchgate.net
5. Model RefinementUse experimental data to validate and refine the computational model.Develop a predictive SAR model based on docking scores and interaction patterns.Create a robust model for designing the next generation of compounds. ontosight.ai

Crystallographic Techniques for Solid-State Characterization

Crystallographic techniques, particularly single-crystal X-ray diffraction, are the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This analysis provides precise data on bond lengths, bond angles, and torsion angles, confirming the compound's structural assignment from spectroscopic data. nih.gov

For complex molecules like benzamide derivatives, crystallography reveals not only the molecular conformation but also the intricate network of intermolecular interactions, such as hydrogen bonds and π–π stacking, that govern the crystal packing. nih.govnih.gov In one study, X-ray analysis of a benzimidazole-based thiourea (B124793) derivative identified an uncoordinated water molecule linked to the structure via a hydrogen bond. nih.gov The study of benzamide itself has shown it to be a polymorphic compound, meaning it can exist in different crystal forms, a phenomenon that is critical to understand in pharmaceutical development. nih.govresearchgate.net This detailed structural information is invaluable for understanding the compound's physical properties and for computational studies like molecular docking.

Spectroscopic Techniques for Real-Time Reaction Monitoring

While traditional spectroscopic methods like NMR (¹H and ¹³C) and IR are extensively used for the final characterization of this compound and its derivatives mdpi.comunite.edu.mk, their application can be extended to the real-time monitoring of synthetic reactions. This approach, often part of Process Analytical Technology (PAT), allows chemists to track the consumption of reactants and the formation of products as the reaction happens.

Techniques such as in-situ Fourier-transform infrared (FTIR) or Raman spectroscopy can be used to monitor key vibrational bands associated with specific functional groups. For example, during the synthesis of this compound, one could monitor the disappearance of the N-H stretch of a starting amine and the appearance of the characteristic amide I and amide II bands of the product. unite.edu.mk This provides immediate feedback on the reaction's kinetics and endpoint, enabling precise control over the process, improving yield and purity, and minimizing the formation of byproducts.

Environmental and Sustainability Aspects of Synthetic Processes

There is a growing emphasis in chemical synthesis on developing "green" processes that are more environmentally friendly and sustainable. Research into the synthesis of amides has explored several such strategies that are applicable to this compound. One significant advancement is the development of solvent-free reaction conditions. semanticscholar.orgresearchgate.net These methods, which can involve the direct heating of a triturated mixture of reactants, often with a catalyst like boric acid, eliminate the need for hazardous organic solvents, thereby reducing waste and environmental impact. semanticscholar.orgresearchgate.net

Another key aspect of green chemistry is the choice of solvent. When a solvent is necessary, water is an ideal choice due to its non-toxic and non-flammable nature. The use of reagents like (benzamidomethyl)triethylammonium chloride, which functions efficiently in aqueous media, represents a significant step towards greener synthesis. mdpi.comresearchgate.net Furthermore, computational tools like COSMO-RS are being used to screen for and identify environmentally benign solvents that can serve as effective replacements for more hazardous ones like DMF. mdpi.com For benzamides, 4-formylomorpholine (4FM) has been identified as a promising green alternative. mdpi.com These approaches collectively aim to make the synthesis of this compound and related compounds more sustainable from both an environmental and economic perspective.

Future Directions and Emerging Research Avenues for N Benzamidomethyl Benzamide

Exploration of Novel Synthetic Pathways and Reagents

The synthesis of N-(benzamidomethyl)benzamide and its derivatives has traditionally relied on multi-step procedures. A common approach involves the use of (benzamidomethyl)triethylammonium chloride as a key benzamidomethylating agent. mdpi.comunite.edu.mkresearchgate.net This reagent, while effective, is typically prepared through a sequence of reactions starting from benzamide (B126), involving intermediates such as N-(hydroxymethyl)benzamide and N-(chloromethyl)benzamide. unite.edu.mk Future research is poised to explore more direct, efficient, and environmentally benign synthetic strategies.

Key areas for future exploration include:

One-Pot Syntheses: Developing single-step methodologies that combine benzamide, formaldehyde (B43269), and another equivalent of benzamide or a suitable nitrogen source would significantly improve efficiency and reduce waste.

Novel Catalytic Systems: Investigating the use of new catalysts, such as transition metal complexes or organocatalysts, could enable milder reaction conditions and higher yields, potentially avoiding the need for pre-functionalized reagents like N-(chloromethyl)benzamide.

Green Chemistry Approaches: The use of aqueous media for benzamidomethylation reactions with reagents like (benzamidomethyl)triethylammonium chloride represents a step towards greener synthesis. mdpi.commdpi.org Future work could focus on eliminating organic solvents entirely, utilizing alternative energy sources like microwave irradiation, or employing biodegradable reagents.

Alternative Benzamidomethylating Agents: Research into new, stable, and highly reactive benzamidomethylating agents could provide more versatile tools for synthesizing a wider range of this compound derivatives with diverse functionalities. researchgate.net

Reagent/MethodologyCurrent Application in Benzamide SynthesisPotential Future Direction
(Benzamidomethyl)triethylammonium chlorideEffective benzamidomethylating agent in aqueous media. mdpi.comresearchgate.netDevelopment of recyclable or catalyst-based versions.
N-(hydroxymethyl)benzamideKey intermediate in the synthesis of benzamidomethylating agents. unite.edu.mkDirect use in acid-catalyzed condensation reactions.
Microwave-assisted synthesisUsed for synthesizing some benzamide derivatives. researchgate.netApplication to the one-pot synthesis of this compound for rapid reaction times.
Flow ChemistryNot widely reported for this specific compound.Continuous production with improved safety, scalability, and purity.

Development of Advanced Computational Models for Predictive Studies

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental design, thereby accelerating the discovery process. For this compound, advanced computational models can provide profound insights into its behavior at the molecular level. While methods like Density Functional Theory (DFT) have been used to predict the conformations of related benzamides, studies have shown that these models, when considering isolated molecules, may not perfectly replicate the geometries observed in the solid state due to crystal packing forces. nih.gov

Future computational research should focus on:

Accurate Crystal Structure Prediction: Developing and applying algorithms that can reliably predict the polymorphic forms and crystal packing of this compound. This is crucial as different crystal forms can exhibit varied physical properties. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: Employing MD simulations to study the dynamic behavior of the molecule in different environments, such as in solution or within a polymer matrix. This can help in understanding its solubility, aggregation behavior, and interactions with other molecules.

Quantitative Structure-Property Relationship (QSPR) Models: Building QSPR models using machine learning algorithms to correlate the structural features of this compound derivatives with their physical properties (e.g., melting point, solubility) or biological activities.

Modeling Intermolecular Interactions: Refining computational methods to more accurately quantify the energies of non-covalent interactions, such as hydrogen bonding and π-stacking, which are critical in governing the self-assembly and material properties of benzamides. nih.gov

Design of Next-Generation Supramolecular Assemblies

The this compound molecule is an exemplary building block for supramolecular chemistry. Its two amide groups can act as both hydrogen bond donors (N-H) and acceptors (C=O), enabling the formation of robust and directional intermolecular connections. The phenyl rings also allow for π-π stacking interactions. These features facilitate self-assembly into well-ordered, higher-order structures.

Emerging research avenues in this area include:

Crystal Engineering: Systematically modifying the peripheral substituents on the phenyl rings of this compound to control its crystal packing and engineer materials with desired topologies and properties (e.g., porosity, chirality). nih.govresearchgate.net

Supramolecular Polymers: Utilizing the directional hydrogen bonding capabilities to construct one-dimensional supramolecular polymers. The properties of these materials, such as their viscosity and mechanical strength, could be tuned by external stimuli like temperature or solvent polarity.

Gels and Soft Materials: Exploring the potential of this compound derivatives to act as low-molecular-weight gelators, forming fibrous networks that can immobilize solvents. These gels could find applications in areas such as controlled release and tissue engineering.

Coordination Networks and MOFs: Introducing coordinating functional groups onto the this compound scaffold to enable its use as an organic linker in the construction of metal-organic frameworks (MOFs) or coordination polymers with unique structural and functional properties.

Investigation of Untapped Applications in Advanced Materials

The structural rigidity and strong intermolecular hydrogen bonding associated with the benzamide functional group are hallmarks of high-performance polymers like aramids. This compound, as a small molecule mimic of these interactions, presents opportunities for creating novel advanced materials.

Future research could target the following applications:

High-Performance Polymer Blends: Incorporating this compound as an additive into commodity polymers like Nylon 6. The specific hydrogen bonding between the additive and the polymer chains could enhance mechanical properties such as tensile strength and thermal stability. mdpi.com

Optically Transparent Materials: The synthesis of polymers derived from benzamide-containing monomers has been explored for applications in optics. cyberleninka.ru this compound-based polymers or composites could be designed to have high transparency and refractive indices.

Membranes for Separation: Creating polymeric membranes based on this compound for gas separation or filtration applications, where the well-defined intermolecular spacing and chemical functionality could allow for selective transport.

Self-Healing Materials: Designing supramolecular networks based on reversible hydrogen bonds of this compound that can autonomously repair damage, thereby extending the lifetime of the material.

Potential Application AreaKey Property of this compoundResearch Objective
Polymer AdditivesStrong hydrogen bonding capability.Enhance thermal and mechanical properties of polymers like Nylon. mdpi.com
Optical MaterialsRigid aromatic structure.Develop polymers with high refractive index and optical clarity. cyberleninka.ru
Functional CoatingsChemical stability and film-forming potential.Create protective coatings with improved scratch resistance and durability.
NanofibersSelf-assembly into ordered structures.Produce nanofibers via electrospinning for filtration or biomedical scaffolds. nih.gov

Expansion of Biological Activity Profiling and Mechanistic Elucidation

The benzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds with diverse therapeutic applications, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory activities. nanobioletters.comwalshmedicalmedia.comnih.gov Many N-substituted benzamides have been identified as potent enzyme inhibitors or receptor modulators. nih.govnih.gov However, the specific biological profile of this compound remains largely unexplored.

A significant future direction is the systematic evaluation of this compound and its derivatives to uncover potential therapeutic applications.

Broad-Spectrum Biological Screening: Testing this compound against a wide range of biological targets, including kinases, proteases, histone deacetylases (HDACs), and various G-protein coupled receptors (GPCRs).

Antimicrobial and Antiviral Assays: Evaluating its efficacy against various strains of bacteria, fungi, and viruses, a common activity for benzamide derivatives. nanobioletters.comnih.gov

Anticancer Activity: Investigating its potential as an antitumor agent, given that many benzamides function as tubulin polymerization inhibitors or cell cycle modulators. nih.gov

Mechanistic Studies: Should any significant biological activity be identified, detailed mechanistic studies would be crucial. This would involve identifying the specific molecular target and elucidating the mechanism of action using techniques like molecular docking, biochemical assays, and cell-based studies. researchgate.netnih.gov For instance, understanding whether it acts as a radiosensitizer, similar to other N-substituted benzamides, could open new avenues in cancer therapy. nih.gov

The exploration of these future directions will undoubtedly unlock new scientific understanding and technological applications for this compound, transforming it from a simple chemical entity into a versatile platform for innovation.

Q & A

Q. How is regioselectivity achieved in benzamide functionalization?

  • Directing groups (e.g., pyridinyl in N-(8-quinolinyl)benzamide) guide C-H activation. Protecting group strategies (e.g., TIPS for hydroxyls) prevent undesired side reactions. For example, DMT-MM-mediated couplings yield Weinreb amides with >90% regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.